Hexanedioic acid, cyclohexyl hexyl ester
CAS No.: 136133-88-5
Cat. No.: VC17022760
Molecular Formula: C18H32O4
Molecular Weight: 312.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 136133-88-5 |
|---|---|
| Molecular Formula | C18H32O4 |
| Molecular Weight | 312.4 g/mol |
| IUPAC Name | 6-O-cyclohexyl 1-O-hexyl hexanedioate |
| Standard InChI | InChI=1S/C18H32O4/c1-2-3-4-10-15-21-17(19)13-8-9-14-18(20)22-16-11-6-5-7-12-16/h16H,2-15H2,1H3 |
| Standard InChI Key | SXKCDRRSQHPBOI-UHFFFAOYSA-N |
| Canonical SMILES | CCCCCCOC(=O)CCCCC(=O)OC1CCCCC1 |
Introduction
Chemical Identity and Structural Characteristics
Hexanedioic acid, cyclohexyl hexyl ester belongs to the family of aliphatic diesters, characterized by a six-carbon dicarboxylic acid backbone esterified with two alcohol moieties: cyclohexanol and hexanol. Its molecular formula (C₁₈H₃₄O₄) and weight (314.46 g/mol) align with those of dihexyl adipate , though the substitution of one hexyl group with a cyclohexyl group introduces steric and electronic differences.
Spectral and Physical Properties
While direct spectral data for the cyclohexyl hexyl variant are unavailable, analogs like dihexyl adipate exhibit distinct infrared (IR) absorption bands:
-
Aliphatic C-H stretches: 2850–2960 cm⁻¹
-
Cyclohexyl C-H deformations: ~1450 cm⁻¹
Physical properties inferred from dihexyl adipate include:
| Property | Value |
|---|---|
| Melting Point | -13.8°C |
| Boiling Point | 374.13°C (estimated) |
| Density (20°C) | 0.9320 g/cm³ |
| Refractive Index | 1.4397 |
| Water Solubility | 2.6 mg/L at 20°C |
| LogP (Octanol-Water) | 6.2 |
The cyclohexyl group likely reduces water solubility compared to purely aliphatic esters due to increased hydrophobicity.
Synthesis and Reaction Mechanisms
Esterification Pathways
The synthesis of hexanedioic acid esters typically involves acid-catalyzed esterification. For example, dicyclohexyl adipate forms via ozonolysis of cyclohexanol in carbon tetrachloride, followed by esterification with adipic acid . A similar approach could apply to the cyclohexyl hexyl variant:
-
Ozonolysis of Cyclohexanol: Generates cyclohexanone and adipic acid precursors.
-
Esterification: Adipic acid reacts with cyclohexanol and hexanol under acidic conditions (e.g., HCl from CCl₄ decomposition) .
Reaction conditions from analogous syntheses suggest:
-
Catalyst: H₂SO₄ or HCl (0.5–2 wt%)
-
Temperature: 60–100°C
-
Molar Ratio (Alcohol:Acid): 2:1 to ensure diester formation .
Radical-Mediated Byproducts
Ozonolysis in chlorinated solvents (e.g., CCl₄) introduces radical intermediates, leading to byproducts like 2-chlorocyclohexanone and chlorinated esters . For instance, 5-chloropentanoic acid cyclohexyl ester constituted 4.17% of products in one study . Such side reactions necessitate careful solvent selection to minimize halogen incorporation.
Applications and Industrial Relevance
Plasticizers and Polymer Additives
Dihexyl adipate is widely used as a plasticizer for polyvinyl chloride (PVC) due to its low volatility and high compatibility . The cyclohexyl hexyl variant may offer enhanced thermal stability (predicted boiling point >370°C) and reduced migration rates, making it suitable for high-temperature applications.
Solvent and Carrier Medium
With a logP of 6.2 , this ester serves as a non-polar solvent in coatings and adhesives. Its low water solubility minimizes environmental leaching, aligning with regulations for industrial solvents.
Pharmaceutical Intermediates
Adipate esters are precursors in synthesizing prodrugs and controlled-release formulations. The cyclohexyl group’s rigidity could modulate drug solubility and bioavailability.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume